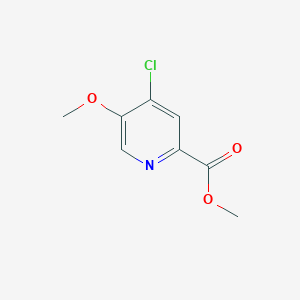

Methyl 4-chloro-5-methoxypicolinate

Description

Contextualization within Substituted Pyridine (B92270) Carboxylate Chemistry

Substituted pyridine carboxylates, the class of compounds to which Methyl 4-chloro-5-methoxypicolinate belongs, are a cornerstone of modern organic chemistry. The pyridine ring, a heterocyclic analog of benzene, imparts specific electronic properties and reactivity patterns that are highly sought after in the design of new molecules. The presence of various substituents on the pyridine core allows for fine-tuning of the molecule's steric and electronic characteristics.

The chemistry of pyridine carboxylates is rich and varied, with research focusing on the development of novel synthetic methodologies to introduce functional groups at specific positions on the ring. These functionalized pyridines can then undergo a wide array of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and modifications of the carboxylate group. researchgate.net The strategic placement of substituents, such as the chloro and methoxy (B1213986) groups in this compound, can influence the reactivity of the pyridine ring and the ester, enabling selective chemical modifications.

Significance as a Heterocyclic Building Block in Complex Molecule Synthesis

Heterocyclic compounds are fundamental to the development of new pharmaceuticals and agrochemicals, with a significant number of approved drugs containing at least one heterocyclic ring. ontosight.ai Picolinates, as derivatives of picolinic acid, are particularly important heterocyclic building blocks. Their ability to act as versatile intermediates stems from the reactive handles they possess.

In the case of this compound, the chloro substituent can serve as a leaving group in nucleophilic aromatic substitution reactions or as a handle for cross-coupling reactions, allowing for the introduction of a wide range of other functional groups. The methoxy group can influence the electronic environment of the ring and can potentially be a site for further chemical modification. The methyl ester provides a readily modifiable functional group that can be hydrolyzed to the corresponding carboxylic acid, which in turn can be converted to amides, other esters, or various other functionalities.

A documented example of its role as a synthetic intermediate is found in a patent describing the synthesis of nitrogen-containing heterocyclic compounds. epo.org In this research, this compound is synthesized from 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid by treatment with phosphorus oxychloride. epo.org This transformation highlights its utility as a key intermediate in the construction of more elaborate molecular frameworks.

Overview of Research Trajectories for Picolinate (B1231196) Derivatives

The research trajectories for picolinate derivatives are diverse and continue to expand. A significant area of focus is in the field of medicinal chemistry, where picolinate scaffolds are integral to the design of new therapeutic agents. ontosight.aichemicalbook.com Derivatives of picolinic acid have been investigated for a wide range of biological activities, including their use as ligands for metal complexes with potential therapeutic or diagnostic applications. nih.gov

Research into halogenated pyridine derivatives, a category that includes this compound, is particularly active. nih.gov The introduction of halogen atoms provides a site for further functionalization, which is a key strategy in the development of new drugs and materials. For instance, fluorinated picolinate derivatives have been explored as potential imaging agents for positron emission tomography (PET). nih.gov

Furthermore, the development of efficient and scalable synthetic routes to substituted picolinates is an ongoing area of research. google.com The ability to readily access a variety of these building blocks is crucial for driving innovation in drug discovery and materials science. The synthetic pathway to this compound, starting from a dihydropyridine (B1217469) derivative, is indicative of the efforts to create a toolbox of diverse picolinate building blocks for a wide array of applications. epo.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chloro-5-methoxypyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-12-7-4-10-6(3-5(7)9)8(11)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXGTBHKRNGCDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of Methyl 4 Chloro 5 Methoxypicolinate

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring's electron-deficient nature, particularly when substituted with electron-withdrawing groups, predisposes it to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) at Chloro- and Methoxy-Substituted Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the pyridine ring of Methyl 4-chloro-5-methoxypicolinate. masterorganicchemistry.com The outcome of these reactions is directed by the electronic properties of the substituents and the ring itself. The pyridine nitrogen, along with the chloro and ester groups, withdraws electron density from the ring, making it susceptible to attack by nucleophiles. masterorganicchemistry.comwikipedia.org

Generally, in SNAr reactions of substituted pyridines, the position of attack is influenced by the ability of the substituents to stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.org For di-substituted pyridines, such as 2,4-dichloropyridines, nucleophilic attack often preferentially occurs at the 4-position. nih.gov However, the presence of other substituents can alter this selectivity. wuxiapptec.com

In the case of this compound, the chloro group at the 4-position is a good leaving group. The methoxy (B1213986) group at the 5-position is a poorer leaving group. The electron-withdrawing nature of the ester group at the 2-position and the ring nitrogen activate the ring towards nucleophilic attack. While specific experimental data on the regioselectivity of SNAr for this exact molecule is not abundant in the provided results, general principles of SNAr on substituted pyridines and related heterocycles can be applied. For instance, in 2,4-dichloropyrimidines, SNAr reactions are highly sensitive to other ring substituents, with electron-donating groups at certain positions favoring C-2 substitution. wuxiapptec.com Conversely, in many cases involving 2,4-dihalopyridines, SNAr reactions tend to proceed at the C4-position in the absence of a transition metal catalyst. nih.gov

Recent studies have also brought to light that not all SNAr reactions proceed through a stepwise addition-elimination mechanism involving a stable Meisenheimer complex. nih.gov Some reactions are now understood to occur via a concerted mechanism, where bond formation and bond breaking happen in a single step. nih.gov The specific pathway is influenced by factors such as the stability of the potential intermediate and the nature of the leaving group. nih.gov

Rearrangement Pathways and Intermediate Species in Substituted Pyridazines as Analogous Systems

While not a pyridazine (B1198779) itself, the study of rearrangement pathways in substituted pyridazines can offer insights into the potential reactivity of related nitrogen-containing heterocycles like pyridines. Pyridazines, which contain two adjacent nitrogen atoms in a six-membered ring, share some electronic similarities with pyridines. nih.gov

Research on the synthesis of pyridazines from pyridines has demonstrated that a single-atom skeletal edit can be achieved through a photoinitiated rearrangement of N-amino-2-azidopyridinium cations. nih.gov This highlights the potential for ring transformations under specific conditions.

In studies on substituted pyridazinones, which are structurally related to the picolinate (B1231196), methyl group migration has been observed during reactions. For example, the reaction of 4-chloro-5-methoxy-3(2H)-pyridazinone with trifluoroethylation agents led to the formation of byproducts resulting from methyl group migration. researchgate.net An oxonium salt was proposed as a key intermediate in this rearrangement. researchgate.net Such rearrangements are important to consider when planning synthetic routes involving highly substituted nitrogen heterocycles.

Ester Group Transformations and Derivatization

The methyl ester group of this compound is a versatile functional handle for further molecular modifications.

Hydrolysis and Transesterification Reactions

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. chemguide.co.uklibretexts.org Acid-catalyzed hydrolysis is a reversible reaction, typically requiring an excess of water to drive the equilibrium towards the products, a carboxylic acid and an alcohol. chemguide.co.uklibretexts.orgyoutube.com

Table 1: General Conditions for Ester Hydrolysis

| Condition | Reagents | Products | Characteristics |

|---|---|---|---|

| Acidic | Dilute acid (e.g., HCl, H₂SO₄), heat | Carboxylic acid, Alcohol | Reversible reaction chemguide.co.uklibretexts.org |

The rate of hydrolysis of picolinate esters can be influenced by various factors, including the presence of metal ions and adsorption to mineral surfaces. acs.orgacs.org

Transesterification: The methyl ester can be converted to other esters through transesterification. This reaction is often catalyzed by acids or bases and involves reacting the ester with an excess of a different alcohol. organic-chemistry.org For instance, scandium(III) triflate has been shown to be an effective catalyst for the transesterification of carboxylic esters in boiling alcohols. organic-chemistry.org

Reductions and Amidation of the Ester Moiety

Reduction: The ester group can be reduced to a primary alcohol. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄). organic-chemistry.org DIBALH (diisobutylaluminium hydride) can be used to reduce the ester to an aldehyde, although this often requires careful temperature control to avoid over-reduction to the alcohol. nottingham.ac.uk

Amidation: The ester can be converted to an amide by reaction with an amine. This reaction can be catalyzed by reagents such as 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD). nottingham.ac.uk A one-pot domino reaction has been developed for the synthesis of amines from methyl esters, involving a TBD-catalyzed amidation followed by a zinc acetate-catalyzed reduction. nottingham.ac.uk

Cross-Coupling Reactions of the Halogenated Pyridine Moiety

The chlorine atom on the pyridine ring serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This is a powerful method for forming C-C bonds by coupling the chloropyridine with an organoboron reagent. While 2-chloropyridines can be challenging substrates, methods have been developed to achieve C4-selective cross-coupling of 2,4-dichloropyridines. nih.gov The use of sterically hindered N-heterocyclic carbene (NHC) ligands can promote room-temperature coupling at the C4 position with high selectivity. nih.gov Interestingly, ligand-free conditions have also been shown to enhance C4-selectivity in some cases. nih.gov The choice of catalyst and reaction conditions is crucial for achieving the desired regioselectivity. nih.govnih.gov

Heck Reaction: The Heck reaction couples the chloropyridine with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a base. organic-chemistry.orgwikipedia.org While aryl chlorides can be less reactive than bromides or iodides, suitable catalytic systems have been developed to facilitate their use. chempanda.comyoutube.comnih.gov

Other Cross-Coupling Reactions:

Cobalt-Catalyzed Coupling: Cobalt catalysts can be used for the cross-coupling of chloropyridines with Grignard reagents. oup.comresearchgate.net

Nickel-Catalyzed Coupling: Nickel catalysts have been employed for the cross-electrophile coupling of 2-chloropyridines with alkyl bromides. nih.gov

Table 2: Examples of Cross-Coupling Reactions on Chloropyridines

| Reaction | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron reagent | Pd catalyst with NHC ligand nih.gov | Aryl- or alkyl-substituted pyridine |

| Heck | Alkene | Pd catalyst with phosphine (B1218219) ligand organic-chemistry.org | Alkenyl-substituted pyridine |

| Cobalt-Catalyzed | Grignard reagent | Cobalt(II) acetylacetonate (B107027) oup.com | Alkyl- or aryl-substituted pyridine |

Suzuki-Miyaura Coupling for Biaryl Pyridine Derivatives

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex. libretexts.orglibretexts.org This reaction is instrumental in the synthesis of biaryl compounds, which are prevalent structures in pharmaceuticals and materials science. researchgate.net For this compound, the chloro group at the C4-position can act as the electrophilic partner in a Suzuki-Miyaura coupling reaction to produce 4-aryl-5-methoxypicolinate derivatives.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the pyridine ring to form a palladium(II) intermediate. This is often the rate-determining step, and the reactivity of the halide follows the general trend: I > Br > Cl. libretexts.org The use of chloropyridines, like the title compound, can be more challenging than their bromo or iodo counterparts and may require more reactive catalytic systems.

Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, yielding the biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

The success of the Suzuki-Miyaura coupling of this compound with various arylboronic acids depends on optimizing the reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent. For chloropyridine substrates, catalysts with electron-rich and bulky phosphine ligands are often employed to facilitate the challenging oxidative addition step.

Table 1: Typical Catalytic Systems for Suzuki-Miyaura Coupling of Chloro-heteroarenes

| Component | Examples | Function |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Source of the active Pd(0) catalyst. |

| Ligand | PPh₃, PCy₃, XPhos, SPhos, Buchwald ligands | Stabilizes the Pd catalyst and modulates its reactivity. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOEt | Activates the organoboron reagent for transmetalation. |

| Solvent | Toluene, Dioxane, DMF, Water/Organic mixtures | Solubilizes reactants and influences reaction rate. |

This table presents generalized conditions often used for Suzuki-Miyaura reactions involving challenging chloro-heteroaryl substrates, based on established chemical principles.

Selectivity in Chemical Transformations of this compound

The concept of selectivity is crucial when a molecule possesses multiple potential reaction sites. For this compound, while the primary site for cross-coupling is the C4-chloro substituent, understanding the factors that govern selectivity is essential, especially if other reactive sites were present.

In polysubstituted halo-pyridines, the regioselectivity of cross-coupling reactions is influenced by a combination of electronic and steric factors. For dihalopyridines, such as 2,4-dichloropyridine, a common analogue for studying selectivity, the halide at the C2-position is typically more reactive towards oxidative addition than the one at the C4-position. nih.govnsf.gov This is attributed to the electronic activation by the adjacent nitrogen atom.

However, this inherent reactivity can be overridden by the choice of catalyst and ligands. Research has shown that using very sterically hindered N-heterocyclic carbene (NHC) ligands can reverse the common selectivity, promoting cross-coupling at the C4-position of 2,4-dichloropyridines with high selectivity. nih.govnsf.gov This demonstrates that selectivity is not solely a property of the substrate but is a feature of the entire reaction system. In the case of this compound, the presence of the methoxy and ester groups also electronically influences the pyridine ring, but the C4-Cl bond remains the principal site for these transformations.

Furthermore, under certain ligand-free conditions, an enhanced or altered selectivity can also be observed, suggesting that the aggregation state of the palladium catalyst can play a significant role in determining the reaction's outcome. nsf.gov The interplay between the substrate's electronic properties, steric environment, and the specific catalytic system employed ultimately dictates the selectivity of the chemical transformation.

Derivatives and Analogs of Methyl 4 Chloro 5 Methoxypicolinate in Target Oriented Synthesis

Design and Synthesis of Novel Pyridine-Based Scaffolds

The pyridine (B92270) ring is a privileged scaffold in drug discovery, appearing in a wide range of FDA-approved drugs. nih.govuctm.edu The development of novel pyridine-based scaffolds from readily available starting materials like Methyl 4-chloro-5-methoxypicolinate is an active area of research. General strategies for creating new pyridine scaffolds include multi-component reactions and transition metal-catalyzed cross-coupling reactions. nih.gov

For instance, the chloro- and methoxy- substituents on the picolinate (B1231196) ring can be sequentially or simultaneously modified to introduce new ring systems. While specific examples starting from this compound are not extensively documented in publicly available literature, general principles of pyridine chemistry can be applied. For example, the chloro group can serve as a handle for Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions to introduce aryl, heteroaryl, or alkyl groups, thereby creating novel bi-aryl or substituted pyridine scaffolds. The methoxy (B1213986) group, while generally less reactive, can be demethylated to a pyridone, which can then be further functionalized.

A hypothetical design of a novel scaffold could involve the initial displacement of the chloro group with a suitable nucleophile, followed by intramolecular cyclization involving the ester or methoxy group to form a fused ring system. The specific reaction conditions would be dictated by the nature of the desired target scaffold.

Introduction of Diverse Functional Groups via Existing Chloro and Methoxy Sites

The chloro and methoxy groups on the pyridine ring of this compound are key sites for introducing a wide array of functional groups, thus enabling the exploration of chemical space around this scaffold. jst.go.jp

The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of various nitrogen, oxygen, and sulfur nucleophiles. For example, reaction with amines can yield aminopyridine derivatives, while reaction with alkoxides or thiols can introduce new ether or thioether linkages, respectively.

The methoxy group at the 5-position is less reactive towards nucleophilic attack but can be cleaved under strong acidic or Lewis acidic conditions to yield the corresponding hydroxypyridine or pyridone tautomer. This hydroxyl group can then be further functionalized, for instance, by etherification or esterification, to introduce a different set of functional groups.

A summary of potential functional group interconversions is presented in the table below.

| Starting Functional Group | Reagents and Conditions (Examples) | Resulting Functional Group |

| 4-Chloro | Amines (R-NH₂), Base | 4-Amino |

| 4-Chloro | Alkoxides (R-O⁻), Heat | 4-Alkoxy |

| 4-Chloro | Thiols (R-SH), Base | 4-Thioether |

| 5-Methoxy | HBr or BBr₃ | 5-Hydroxy |

| 5-Hydroxy | Alkyl halide, Base | 5-Alkoxy (different from methoxy) |

Stereoselective Synthesis of Chiral Methyl Picolinate Analogs

The synthesis of enantiomerically pure chiral molecules is of paramount importance in the development of pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities. researchgate.netethz.ch The stereoselective synthesis of chiral analogs of this compound can be approached through several established methodologies in asymmetric synthesis. thieme-connect.comyoutube.com

One common strategy is the use of a chiral auxiliary. thieme-connect.com A chiral alcohol could be used to transesterify the methyl picolinate, introducing a chiral auxiliary that can direct subsequent reactions stereoselectively. After the desired stereocenter is established, the auxiliary can be removed.

Another approach is the use of chiral catalysts. ethz.ch For instance, if a prochiral group were introduced onto the picolinate scaffold, a chiral catalyst could be employed to facilitate a stereoselective transformation of that group. For example, the reduction of a ketone to a chiral alcohol can be achieved with high enantioselectivity using chiral reducing agents or catalysts.

Synthesis of Polycyclic Systems Incorporating Picolinate Moieties

The fusion of a pyridine ring with other heterocyclic systems can lead to polycyclic structures with interesting biological properties. youtube.comnih.gov The functional groups on this compound provide handles for the construction of such fused systems.

A prominent example is the synthesis of imidazo[4,5-b]pyridine derivatives. nih.gov The general approach often involves the reaction of a 2,3-diaminopyridine (B105623) with an aldehyde or carboxylic acid. mdpi.com Starting from a related 2-chloro-3-nitropyridine, a tandem reaction involving nucleophilic substitution with an amine, reduction of the nitro group to an amine, and subsequent condensation with an aldehyde can yield the imidazo[4,5-b]pyridine core. acs.org A similar strategy could be envisioned starting from a suitably modified this compound.

Another important class of fused pyridines are the pyrazolo[4,3-b]pyridines. Their synthesis can be achieved from 2-chloro-3-nitropyridines through a sequence of SNAr and modified Japp–Klingemann reactions. researchgate.netnih.gov This highlights the utility of the chloro- and a suitably introduced amino- group on the pyridine ring for the annulation of a pyrazole (B372694) ring.

The synthesis of these and other polycyclic systems often involves a multi-step sequence, with the specific strategy being tailored to the target ring system.

Applications of Methyl 4 Chloro 5 Methoxypicolinate in Pharmaceutical Chemistry Research

Utilization as a Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

The structural framework of Methyl 4-chloro-5-methoxypicolinate makes it an attractive precursor for the synthesis of complex heterocyclic systems that form the core of various APIs. The chlorine atom at the 4-position can be readily displaced by nucleophiles, the ester can be hydrolyzed or converted to an amide, and the methoxy (B1213986) group can be modified, offering multiple avenues for molecular elaboration.

While direct, large-scale industrial synthesis of a specific commercialized API starting from this compound is not extensively documented in publicly available literature, its potential is evident in the synthesis of structurally related compounds. For instance, the core structure of the anxiolytic agent Pagoclone, a cyclopyrrolone derivative, features a 7-chloro-1,8-naphthyridine moiety. researchgate.netnih.gov The synthesis of such naphthyridine systems often starts from substituted pyridines. nih.govresearchgate.netorganic-chemistry.orgeurjchem.com A plausible synthetic strategy could involve the use of a substituted picolinate (B1231196), like this compound, to construct the bicyclic naphthyridine core through a series of cyclization and functional group interconversion reactions. The synthesis of 2-amino-7-chloro-1,8-naphthyridine, a key precursor for compounds like Pagoclone, has been reported from 2,6-diaminopyridine, highlighting the utility of substituted pyridines in building such complex heterocyclic scaffolds. nih.govresearchgate.net

The general reactivity of picolinates and their derivatives further supports their role as key intermediates. The ester group of methyl picolinate can be readily converted to other functional groups, and the pyridine (B92270) ring can undergo various substitutions, making it a versatile platform for generating a library of compounds for drug discovery. chemicalbook.comchemicalbook.comnih.gov

Role in the Development of Investigational Therapeutic Agents

The chemical versatility of this compound extends to its use as a foundational element in the design and synthesis of novel investigational drugs across different therapeutic areas.

The picolinamide (B142947) and picolinic acid scaffold is a recurring motif in the design of novel anticancer agents. nih.govbldpharm.comresearchgate.net Derivatives of this compound can be readily synthesized to explore their potential as anticancer therapeutics. The chloro and methoxy substituents offer points for diversification to optimize activity and selectivity.

Research has shown that N-methylpicolinamide-4-thiol derivatives exhibit potent and broad-spectrum anti-proliferative activities against various human cancer cell lines. nih.gov For example, certain derivatives have demonstrated inhibitory activity against Aurora-B kinase, a key regulator of mitosis that is often overexpressed in tumors. nih.gov The synthesis of these compounds often involves the reaction of a substituted picolinoyl chloride with an appropriate amine, a transformation for which this compound can serve as a starting material after conversion to the corresponding acid chloride.

Furthermore, studies on 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide (B126) derivatives have highlighted their potential as anti-cancer agents, with some compounds showing significant activity against pancreatic and ovarian cancer cell lines by inducing cell cycle arrest and apoptosis. researchgate.net Although these are benzamide derivatives, the underlying principle of utilizing a chlorinated and methoxylated aromatic scaffold is analogous to the potential applications of this compound in generating novel anticancer candidates. The development of quinazoline-based pyrimidodiazepines with high cytotoxic activity against several cancer cell lines further underscores the importance of chlorinated heterocyclic intermediates in cancer drug discovery. rsc.orgscispace.com

Picolinic acid and its derivatives have demonstrated notable antimicrobial and antiviral properties. nih.govnih.govekb.egfrontiersin.org This makes this compound a valuable building block for the synthesis of new antimicrobial and antiviral agents. The substituents on the pyridine ring can be modified to enhance potency and spectrum of activity.

Studies have shown that picolinic acid and its simple salts exhibit significant antimicrobial activity against a range of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. nih.govnih.gov The mechanism of action is thought to be related to its metal-chelating properties. Transition metal complexes of picolinates have also shown strong antibacterial activity. researchgate.net For example, zinc picolinate has demonstrated broad-spectrum antibacterial properties. nih.gov

In the realm of antiviral research, picolinic acid has been reported to have activity against enveloped viruses such as SARS-CoV-2 and influenza A virus. organic-chemistry.orgekb.egkthmcollege.ac.in The proposed mechanism involves the inhibition of viral entry by interfering with the fusion of viral and endosomal membranes. organic-chemistry.org Esters of other aromatic acids have also been explored for their antiviral potential. researchgate.netresearchgate.netnih.gov The structural features of this compound provide a scaffold that can be elaborated to develop novel antiviral compounds with potentially improved efficacy and pharmacokinetic properties. For instance, various esters of 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine (DHPG) have been synthesized and evaluated for their antiviral activity. nih.gov

The picolinate moiety is an excellent chelating ligand for a variety of metal ions, and metal complexes incorporating picolinate and its derivatives have shown significant therapeutic potential. ontosight.ainih.gov The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate with a metal center to form stable complexes.

Organometallic osmium(II) arene complexes containing substituted picolinate ligands have been synthesized and evaluated as anticancer agents. nih.gov These complexes have shown significant activity against human ovarian, lung, and colon cancer cell lines, with some overcoming cisplatin (B142131) resistance. nih.gov The substituents on the picolinate ring were found to influence the hydrolysis rates, nucleobase binding, and cytotoxicity of the complexes, demonstrating the tunability of their therapeutic properties.

Gallium(III) complexes with picolinate ligands have also been investigated as potential therapeutic agents. nih.govnih.gov These complexes are of interest due to the known anticancer and antimicrobial properties of gallium(III) ions. Furthermore, copper(II)-picolinate complexes have been studied for their antidiabetic properties. chemicalbook.com The ability of this compound to be converted into a variety of substituted picolinic acids makes it a valuable precursor for generating a library of ligands for the development of new metal-based therapeutics. researchgate.net

Structure-Activity Relationship (SAR) Studies for Picolinate-Containing Chemotypes

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of lead compounds. This compound and its derivatives provide a valuable platform for conducting such studies on picolinate-containing chemotypes. The ability to systematically modify the substituents at the 4- and 5-positions, as well as the ester functionality, allows for a thorough exploration of the chemical space and the identification of key structural features responsible for biological activity.

SAR studies on picolinamide derivatives have revealed that the nature and position of substituents on the pyridine ring significantly influence their biological activity. For example, in a series of picolinamide derivatives designed as VEGFR-2 inhibitors, specific substitutions were found to be crucial for potent inhibitory activity. nih.gov Similarly, SAR studies on picolinic acid derivatives have shown that the electronic properties of the molecules, which can be modulated by substituents, correlate with their physiological effects. ontosight.ai

The importance of SAR is further highlighted in the development of herbicides, where novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds were designed based on the structural skeleton of existing herbicides. researchgate.netnih.gov These studies demonstrated that specific substitutions led to significantly enhanced herbicidal activity. Although in a different field, this exemplifies the power of SAR in optimizing molecular properties. In the context of anticancer drug discovery, SAR studies on substituted pyrazolo[1,5-a]quinazolines have shown that small structural changes can lead to significant differences in activity at metabotropic glutamate (B1630785) receptors. nih.gov This principle of fine-tuning molecular structure to achieve desired biological outcomes is directly applicable to the derivatives of this compound.

Applications of Methyl 4 Chloro 5 Methoxypicolinate in Agrochemical Research

Precursor in the Synthesis of Herbicide Candidates

The picolinate (B1231196) scaffold is the foundation for a significant class of synthetic auxin herbicides. These herbicides mimic the natural plant growth hormone auxin, causing uncontrolled and disruptive growth that ultimately leads to the death of susceptible weeds. Methyl 4-chloro-5-methoxypicolinate, with its distinct chlorine and methoxy (B1213986) substitutions on the pyridine (B92270) ring, represents a strategic starting point for creating new herbicide molecules.

The development of novel herbicides is an ongoing process driven by the need to manage weed resistance and improve crop safety. mdpi.comnih.gov Scientists systematically modify the core picolinate structure to synthesize new derivatives with enhanced properties. For example, research has shown that replacing the chlorine atom at the 6-position of the picolinate ring with an aryl group can lead to highly potent herbicides, such as halauxifen-methyl (B1255740) and florpyrauxifen-benzyl. mdpi.comnih.govresearchgate.net The synthesis pathways for these complex molecules often start with more basic, strategically substituted picolinates.

Patents and chemical literature describe multi-step synthetic routes where compounds structurally similar to this compound are used. For instance, the preparation of the commercial herbicide halauxifen-methyl involves steps starting from a dichlorinated pyridine-2-carboxylate methyl ester. patsnap.com The specific arrangement of chloro and methoxy groups on this compound makes it a tailored precursor for producing herbicide candidates with a desired substitution pattern, which is crucial for achieving high efficacy against target weeds.

Development of Novel Pesticide Active Ingredients

The utility of this compound extends beyond being a simple precursor to the broader field of novel active ingredient discovery. The development of new pesticides is a research-intensive process that seeks to identify molecules with new modes of action, improved environmental profiles, or effectiveness against resistant pest populations. nih.gov

One key strategy in this field is the modification of known active scaffolds. The picolinate structure is a well-established "pharmacophore" for herbicidal activity. Researchers use intermediates like this compound to generate libraries of new compounds where different chemical groups are attached to the core ring. nih.gov These new derivatives are then screened for activity. For example, studies have involved replacing parts of the picolinate structure with other cyclic groups, like pyrazole (B372694) or indazole rings, to create entirely new classes of potential herbicides with unique properties. nih.govnih.gov

This approach is not limited to herbicides. The general strategy of "scaffold hopping," where a known active chemical framework is used as a template to design new molecules, is also applied to discover insecticides. fbn.com Pyridine-based compounds, the family to which this compound belongs, have been investigated for insecticidal activity against key sap-feeding pests. fbn.com The systematic synthesis of derivatives from defined starting materials is central to these discovery efforts.

The table below summarizes key research findings in the development of novel agrochemicals based on the picolinate scaffold.

| Research Focus | Key Findings | Reference(s) |

| Novel Picolinate Herbicides | Synthesis of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids as potential synthetic auxin herbicides. Some compounds showed better post-emergence activity than the commercial herbicide picloram. | mdpi.comnih.gov |

| Clopyralid (B1669233) Modification | Designed and synthesized 3-chloro-6-pyrazolyl-picolinate derivatives. One compound (c5) showed significantly higher activity than the commercial herbicide clopyralid and was safe for wheat and maize. | nih.gov |

| Indazolyl Picolinic Acids | Synthesized novel 6-indazolyl-2-picolinic acids to discover herbicides with low resistance. Structure-activity relationships were analyzed to guide further design. | nih.gov |

| Scaffold Hopping for Insecticides | Designed and synthesized 4-pyridyl dihydroisobenzofuran(one)s based on a pyridine scaffold to discover new insecticidally active compounds against sap-feeding insects. | fbn.com |

Mechanistic Studies of Agrochemical Action Pertaining to Picolinate Scaffolds

Understanding how an agrochemical works at a molecular level is crucial for its effective and safe use. The picolinate scaffold, central to this compound, has been the subject of significant mechanistic study. Herbicides derived from this scaffold are classified as synthetic auxins or growth regulators. unl.edu They function by overstimulating the plant's natural growth pathways.

Recent molecular studies have provided a deeper understanding of their mode of action. While natural auxin (IAA) primarily binds to a receptor protein called TIR1, research has revealed that picolinate-based herbicides preferentially bind to a different, related receptor named auxin-signaling F-box protein 5 (AFB5). mdpi.comnih.govnih.gov This differential binding affinity helps explain their specific herbicidal effects.

Modern agrochemical research employs computational techniques like molecular docking to investigate these interactions. Scientists create 3D models to simulate how newly synthesized picolinate derivatives, such as those with pyrazolyl substitutions, fit into the binding pocket of the AFB5 receptor. mdpi.comnih.gov These studies help explain why certain structural modifications increase herbicidal potency. By correlating the chemical structure of a compound with its biological activity (a process known as Quantitative Structure-Activity Relationship or QSAR), researchers can more effectively design the next generation of picolinate herbicides. mdpi.comnih.gov This targeted, mechanism-based approach is essential for discovering more effective and selective crop protection solutions.

Computational Chemistry and Theoretical Studies of Methyl 4 Chloro 5 Methoxypicolinate

Molecular Orbital Theory and Electronic Structure Analysis

The electronic behavior of Methyl 4-chloro-5-methoxypicolinate is governed by the arrangement of its molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability, reactivity, and electronic properties. nih.gov

Theoretical studies, often employing Density Functional Theory (DFT), are used to model the electronic structure. nih.gov For substituted picolinates, the nature and position of substituents on the pyridine (B92270) ring significantly modulate the energies of the frontier orbitals. The chlorine atom at the 4-position and the methoxy (B1213986) group at the 5-position have distinct electronic effects. The chlorine atom, being electronegative, generally acts as an electron-withdrawing group through induction, which can stabilize both the HOMO and LUMO. nih.gov Conversely, the methoxy group can act as an electron-donating group through resonance, potentially raising the energy of the HOMO.

Table 7.1: Predicted Electronic Effects of Substituents on the Picolinate (B1231196) Ring

| Substituent | Position | Expected Electronic Effect | Impact on Frontier Orbitals |

| Chloro | 4 | Electron-withdrawing (inductive) | Stabilization (lowering of energy) of HOMO and LUMO |

| Methoxy | 5 | Electron-donating (resonance) | Destabilization (raising of energy) of HOMO |

| Methyl Ester | 2 | Electron-withdrawing | Stabilization of HOMO and LUMO; site for nucleophilic attack |

This table is based on established principles of physical organic chemistry and findings from computational studies on related substituted aromatic systems.

Reaction Pathway Elucidation and Transition State Calculations

Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. researchgate.net This involves identifying the most energetically favorable route from reactants to products, which proceeds through a high-energy intermediate known as the transition state (TS). sparkle.pro.brrsc.org

For a molecule like this compound, a common reaction to study computationally would be nucleophilic aromatic substitution, where the chlorine atom is displaced by a nucleophile. Transition state calculations would be employed to find the precise geometry and energy of the TS for this reaction. The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate.

The process typically involves:

Geometry Optimization: Calculating the lowest energy structures of the reactants, products, and an initial guess for the transition state.

Transition State Search: Using specialized algorithms to locate the exact transition state structure, which is a first-order saddle point on the potential energy surface. sparkle.pro.br

Frequency Calculation: Confirming the nature of the stationary points. A true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: Tracing the reaction path from the transition state down to the reactants and products to ensure the located TS connects the desired species. sparkle.pro.br

These calculations can reveal how the methoxy and methyl ester groups influence the stability of the transition state and, consequently, the regioselectivity and rate of the reaction.

Conformational Analysis and Molecular Dynamics Simulations of Derivatives

The three-dimensional structure and flexibility of molecules are crucial to their function. Conformational analysis of this compound derivatives focuses on the different spatial arrangements that arise from rotation around single bonds. For this molecule, the key rotatable bonds are those connecting the methoxy group to the ring and the ester group to the ring.

Molecular Dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of these derivatives. plos.orgarxiv.org In an MD simulation, the motion of atoms is calculated over time by solving Newton's equations of motion. arxiv.org This allows researchers to observe how the molecule behaves in a simulated environment, such as in a solvent, and to explore its accessible conformational space. nih.govrsc.org

For derivatives of this compound, MD simulations could be used to:

Determine the relative populations of different conformers at a given temperature. rsc.org

Analyze the intramolecular hydrogen bonding possibilities.

Study how the molecule interacts with solvent molecules. plos.org

Observe structural changes over time, revealing the flexibility or rigidity of the molecular framework. nih.gov

Table 7.2: Key Rotatable Bonds for Conformational Analysis

| Bond | Groups Connected | Type of Motion | Significance |

| C2-C(O)O | Pyridine Ring – Ester Carbonyl | Torsion | Influences orientation of the ester group relative to the ring nitrogen. |

| C(O)-OCH₃ | Ester Carbonyl – Oxygen | Torsion | Determines the position of the methyl group of the ester. |

| C5-OCH₃ | Pyridine Ring – Methoxy Oxygen | Torsion | Affects the orientation of the methoxy group and its interaction with adjacent groups. |

Ligand-Receptor Interaction Modeling for Picolinate-Containing Bioactive Molecules

The picolinate scaffold is present in numerous biologically active molecules. Computational modeling is a key tool in drug discovery for predicting and analyzing how these molecules bind to biological targets like proteins and enzymes. nih.govresearchgate.net Ligand-receptor interaction modeling, primarily through molecular docking and molecular dynamics, aims to understand the forces that govern this binding process. nih.gov

Molecular docking simulations would place a picolinate-containing ligand into the binding site of a receptor to predict its preferred binding orientation and affinity. nih.gov The scoring functions used in docking estimate the free energy of binding, helping to rank potential drug candidates. These models can identify key interactions, such as:

Hydrogen Bonds: Between the ligand's heteroatoms (e.g., the picolinate nitrogen or oxygen atoms) and receptor residues.

Electrostatic Interactions: Arising from the charge distribution on both the ligand and the receptor. nih.gov

Hydrophobic Interactions: Between nonpolar regions of the ligand and receptor.

Van der Waals Forces: General attractive or repulsive forces between atoms.

Following docking, molecular dynamics simulations can be run on the ligand-receptor complex to assess its stability and to observe the dynamics of the interaction over time. nih.gov This can reveal how the ligand and receptor adjust their conformations to achieve an optimal fit and can provide a more accurate estimation of binding free energy. mdpi.com Such studies are critical for the rational design of new, more potent bioactive molecules based on the picolinate structure. ualberta.ca

Advanced Analytical Methodologies for Characterization of Methyl 4 Chloro 5 Methoxypicolinate Reactions and Products

Spectroscopic Techniques for Reaction Monitoring and Product Confirmation

Spectroscopic methods are indispensable tools for the real-time monitoring of chemical reactions and the structural confirmation of resulting products. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information on the molecular structure and composition of Methyl 4-chloro-5-methoxypicolinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful techniques for elucidating the precise structural arrangement of atoms in a molecule. While specific experimental data for this compound is not widely published, the expected chemical shifts can be inferred from closely related structures like methyl 4-chloropicolinate. epo.org For instance, the aromatic protons on the pyridine (B92270) ring would appear in the downfield region, typically between 7.0 and 9.0 ppm in the ¹H NMR spectrum, with their specific shifts and coupling patterns dictated by the substitution pattern. The methoxy (B1213986) and methyl ester protons would resonate in the upfield region.

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups.

Mass Spectrometry (MS): Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. This data is crucial for determining the molecular weight and confirming the elemental composition of a compound. For this compound, a molecular ion peak corresponding to its molecular weight would be observed, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

A patent describing the synthesis of related nitrogen-containing heterocyclic compounds mentions the use of analytical tools like ACD/SpecManager for the analysis of resulting products, highlighting the standard practice of employing advanced software for spectral interpretation in industrial research. epo.org

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for the analysis of compounds like this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation of non-volatile compounds. For purity assessment of this compound, a reversed-phase HPLC method would typically be employed. While specific methods for this compound are not publicly detailed, general conditions for related pyridine carboxylic acid esters often involve a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separation and identification. The analysis of halogenated pyridine derivatives by GC-MS is a well-established method. The retention time in the gas chromatogram would be characteristic of this compound under specific column and temperature programming conditions, and the mass spectrum would provide definitive identification.

The following table provides a hypothetical example of HPLC parameters that could be used for the analysis of this compound, based on methods for similar compounds.

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not publicly available, the technique is widely applied to its derivatives to unambiguously confirm their molecular structure and stereochemistry.

Future Research Directions and Emerging Trends for Methyl 4 Chloro 5 Methoxypicolinate

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

The future synthesis of Methyl 4-chloro-5-methoxypicolinate and related picolinate (B1231196) structures is trending towards greener and more efficient methodologies. A significant area of research involves the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, reducing waste and cost.

Key Research Thrusts:

Advanced Catalysis: The development of novel nanoporous heterogeneous catalysts is a promising approach. For instance, metal-organic frameworks (MOFs) like UiO-66(Zr) and its functionalized derivatives have been successfully employed in the synthesis of various picolinate and pyridine (B92270) derivatives. nih.govresearchgate.netrsc.orgrsc.orgnih.gov These catalysts offer high yields and can operate under milder, more environmentally friendly conditions. researchgate.net Research is ongoing to tailor these catalysts for specific reactions, such as through the inclusion of phosphorous acid tags to enable synthesis at ambient temperatures. rsc.org

Sustainable Solvents and Conditions: A move away from traditional volatile organic solvents towards greener alternatives like water or solvent-free conditions is a key goal. researchgate.net Electrochemical methods are also being explored as an environmentally friendly technique for synthesizing pyridine derivatives, offering rapid synthesis at room temperature and atmospheric pressure. nih.govresearchgate.net

The table below summarizes some of the novel catalytic systems being explored for the synthesis of picolinate and pyridine derivatives, which could be adapted for this compound.

| Catalyst Type | Specific Example | Potential Advantages in Synthesis |

| Metal-Organic Framework (MOF) | UiO-66(Zr)-N(CH2PO3H2)2 | High yield, reusability, potential for ambient temperature reactions. rsc.orgrsc.orgnih.gov |

| Functionalized MOF | [Zr-UiO-66-PDC-SO3H]Cl | Effective under solvent-free conditions or in green solvents like water. nih.govresearchgate.net |

| Modified PET Vials | PET@UiO-66 | Acts as a recyclable catalytic vial for sustainable synthesis. acs.org |

Expansion into New Areas of Material Science and Catalysis

While direct applications of this compound in material science are still emerging, its chemical structure suggests significant potential. The picolinate moiety is an effective ligand for coordinating with metal ions, opening up avenues for creating novel functional materials.

Emerging Trends:

Metal-Organic Frameworks (MOFs): Picolinate and other pyridine-based compounds are key building blocks (ligands) for constructing MOFs. researchgate.netnih.gov These materials have exceptionally high surface areas and tunable pore sizes, making them ideal for gas storage, separations, and catalysis. researchgate.netnih.gov Future research could explore the use of this compound as a functionalized ligand to create MOFs with tailored properties, such as enhanced stability or specific catalytic activities. nih.govmit.edu The chloro and methoxy (B1213986) groups on the pyridine ring could influence the electronic properties and geometry of the resulting framework.

Catalysis: The picolinate structure itself can be part of a catalytic system. Picolinic acid has been used in combination with metals like Manganese(II) to create highly efficient and sustainable systems for water treatment. acs.org Furthermore, metal complexes involving picolinates have been shown to catalyze chemical reactions like hydrolysis. nih.gov Research into how the specific substituents of this compound might modulate this catalytic activity is a promising future direction. For example, iron(III) chloride has been used to catalyze reactions on aromatic picolinates, suggesting a role for simple, sustainable metals. nih.gov

Development of Next-Generation Bioactive Picolinate Derivatives

A major application area for picolinates is in agrochemicals, where they serve as the structural backbone for many herbicides and fungicides. google.com this compound is a valuable intermediate in this field, providing a scaffold for the synthesis of new, more effective, and environmentally safer agricultural products. gugupharm.comraysbiotech.com

Future Research Directions:

Novel Agrochemicals: The primary focus is on using this compound as a starting material to create new picolinamide (B142947) compounds. By modifying the functional groups on the pyridine ring, researchers can fine-tune the biological activity of the resulting molecules to target specific weeds, fungi, or insect pests. This can lead to the development of next-generation herbicides and fungicides with improved efficacy and better safety profiles. google.com

Pharmaceutical Intermediates: Picolinic acid derivatives are also important intermediates in the synthesis of pharmaceuticals, particularly for treating respiratory disorders. google.com The unique substitution pattern of this compound makes it a candidate for exploration in the development of new therapeutic agents.

Structure-Activity Relationship (SAR) Studies: A crucial aspect of this research involves detailed SAR studies. By synthesizing a library of derivatives from this compound and testing their biological activity, scientists can understand how specific chemical modifications affect performance. This knowledge accelerates the design of more potent and selective compounds while minimizing off-target effects.

Q & A

Q. What precautions are critical when handling this compound in aqueous reactions?

- Methodological Answer: The compound may release HCl upon hydrolysis. Use fume hoods, acid-resistant gloves (e.g., nitrile), and neutralization traps (NaHCO₃) during large-scale reactions. Monitor pH changes with litmus strips, and avoid contact with reactive metals (e.g., Al, Zn) to prevent exothermic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.